4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
CAS No.: 921791-38-0
Cat. No.: VC4328931
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921791-38-0 |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.373 |
| IUPAC Name | 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O3/c1-11(2)10-18-17(22)16-14(23-4)9-15(21)20(19-16)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,22) |
| Standard InChI Key | JUIUXITUMJPCPF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC(C)C)OC |
Introduction
4-Methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. It features a methoxy group, a carboxamide functional group, and multiple aromatic rings, contributing to its chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide typically involves multi-step organic reactions. Starting materials like 4-methoxybenzylamine and 2-methylbenzoyl chloride can be used. The synthesis requires specific reaction conditions, including the use of organic solvents and catalysts to achieve the desired product.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can alter their activity, leading to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Applications and Research
This compound's unique structure and functional groups make it a valuable candidate for further research into its potential applications across various scientific disciplines. Pyridazine derivatives are known for their diverse biological activities, making this compound a subject of research in pharmacology and medicinal chemistry.
Future Research Directions
Future studies should focus on exploring the biological activity of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide, including its potential as an inhibitor or modulator of specific enzymes or receptors. Additionally, optimizing its synthesis for industrial-scale production could enhance its availability for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume